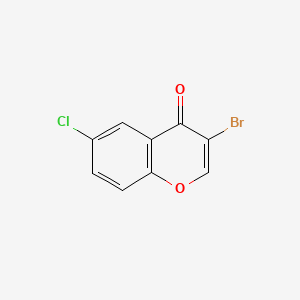

3-Bromo-6-chlorochromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILSBPAUJJBEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393066 | |

| Record name | 3-BROMO-6-CHLOROCHROMONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73220-38-9 | |

| Record name | 3-BROMO-6-CHLOROCHROMONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-chlorochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-chlorochromone: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Bromo-6-chlorochromone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous compounds to offer field-proven insights into this versatile synthetic intermediate.

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-chromen-4-one) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Chromone derivatives have demonstrated potential as antibacterial, anticancer, anti-inflammatory, and antioxidant agents.[1] The strategic placement of halogen substituents on the chromone ring system, as seen in this compound, enhances its utility as a versatile building block for the synthesis of complex, biologically active molecules. The bromine atom at the C-3 position and the chlorine atom at the C-6 position offer distinct reactive sites for further chemical modification, making this compound a valuable intermediate in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-bromo-6-chlorochromen-4-one | [3] |

| CAS Number | 73220-38-9 | [3] |

| Molecular Formula | C₉H₄BrClO₂ | [3] |

| Molecular Weight | 259.48 g/mol | [3] |

| Appearance | Off-white to light yellow solid (predicted) | [4] |

| Melting Point | 128-130 °C | [5] |

| Solubility | Soluble in chloroform, likely soluble in other common organic solvents like DMSO and DMF. | [4] |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including substituted chromones and halogenated aromatic systems.[6][7][8]

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the four aromatic protons.

-

δ ~8.2-8.4 ppm (s, 1H): This singlet would correspond to the proton at the C-2 position. The presence of the adjacent bromine atom would influence its chemical shift.

-

δ ~7.8-8.0 ppm (d, J ≈ 2.5 Hz, 1H): This doublet is predicted for the proton at the C-5 position, showing coupling to the C-7 proton.

-

δ ~7.5-7.7 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): This doublet of doublets would be assigned to the proton at the C-7 position, coupling to both the C-5 and C-8 protons.

-

δ ~7.3-7.5 ppm (d, J ≈ 8.8 Hz, 1H): This doublet corresponds to the proton at the C-8 position, coupling to the C-7 proton.

The carbon NMR spectrum is predicted to show nine distinct signals, corresponding to each carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155-158 | Olefinic carbon adjacent to the oxygen atom. |

| C-3 | ~115-118 | Olefinic carbon bearing the bromine atom. |

| C-4 | ~175-178 | Carbonyl carbon. |

| C-4a | ~123-126 | Quaternary carbon at the ring junction. |

| C-5 | ~127-130 | Aromatic CH carbon. |

| C-6 | ~130-133 | Aromatic carbon bearing the chlorine atom. |

| C-7 | ~135-138 | Aromatic CH carbon. |

| C-8 | ~118-121 | Aromatic CH carbon. |

| C-8a | ~154-157 | Quaternary carbon adjacent to the oxygen atom. |

Note: These predictions are based on substituent effects on the chromone scaffold.[1][9]

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[6][10][11]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1650-1680 | C=O (carbonyl) stretch | Strong |

| ~1600-1620 | C=C (alkene) stretch | Medium |

| ~1450-1580 | C=C (aromatic) stretch | Medium-Strong |

| ~1200-1300 | C-O-C (ether) stretch | Strong |

| ~700-850 | C-Cl stretch | Strong |

| ~550-650 | C-Br stretch | Medium |

The electron ionization mass spectrum (EI-MS) of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[12][13] The fragmentation pattern would likely involve the loss of CO, Br, and Cl radicals.

-

M⁺ peak cluster: A complex cluster of peaks around m/z 258, 260, and 262, reflecting the different isotopic combinations of Br and Cl.

-

[M-CO]⁺: Loss of a carbonyl group.

-

[M-Br]⁺: Loss of the bromine radical.

-

[M-Cl]⁺: Loss of the chlorine radical.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its readily functionalizable halogen atoms.

Proposed Synthesis

A plausible synthetic route to this compound involves the bromination of 6-chlorochromone. 6-chlorochromone can be synthesized from 2-hydroxy-5-chloroacetophenone.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed):

-

Synthesis of 6-Chlorochromone:

-

To a solution of 2-hydroxy-5-chloroacetophenone in an appropriate solvent (e.g., pyridine or DMF), add a suitable reagent for introducing the C2 and C3 carbons, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) for a Vilsmeier-Haack type reaction, followed by acid-catalyzed cyclization.[14]

-

Alternatively, a Claisen condensation with a suitable ester followed by cyclization can be employed.

-

Purify the resulting 6-chlorochromone by recrystallization or column chromatography.

-

-

Bromination of 6-Chlorochromone:

-

Dissolve 6-chlorochromone in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine (Br₂).[15]

-

Heat the reaction mixture to initiate the reaction and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield this compound.

-

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of the C-3 bromine atom and the electrophilic nature of the chromone ring.

The C-3 bromine is well-suited for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[3][16][17][18]

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture with stirring and monitor its progress by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The electron-deficient nature of the pyrone ring can make the C-2 position susceptible to nucleophilic attack, which can sometimes lead to ring-opening.[19] However, direct nucleophilic substitution of the C-3 bromine is less common but may be possible under specific conditions with strong nucleophiles.

Biological Activity and Applications

The chromone scaffold is associated with a wide array of biological activities, and this compound serves as a key starting material for synthesizing novel therapeutic agents.

Antifungal Activity

This compound has demonstrated notable antifungal activity against the emerging multidrug-resistant pathogen Candida auris.[20]

-

Minimum Inhibitory Concentration (MIC): 20 µg/mL against two strains of C. auris (KCTC 17809 and 17810).[20]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and procedures used in studies on C. auris.[21][22]

-

Inoculum Preparation: Culture C. auris on Sabouraud dextrose agar at 35°C for 24 hours. Prepare a cell suspension in sterile saline or water and adjust the turbidity to achieve a final inoculum concentration of 0.5–2.5 × 10⁵ cells/mL in the test wells.

-

Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubation: Incubate the plate at 35°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, which can be assessed visually or by measuring the optical density at 530 nm.

Applications in Drug Discovery

The versatile reactivity of this compound makes it an attractive starting point for the synthesis of libraries of novel compounds to be screened for various biological activities, including:

-

Anticancer Agents: Many chromone derivatives have shown cytotoxic activity against various cancer cell lines.[1]

-

Anti-inflammatory Agents: Chromones can modulate inflammatory pathways.[1]

-

Bradykinin B1 Antagonists: This compound has been used as a reagent in the preparation of chromenones as potent bradykinin B1 antagonists.[7]

-

Fluorescent Probes: The chromone core can be elaborated to create fluorescent molecules for biological imaging.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.[3]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its dual halogenation provides distinct opportunities for selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions at the C-3 position. The demonstrated antifungal activity against the high-priority pathogen Candida auris underscores the therapeutic potential of chromone derivatives and highlights the importance of this compound as a lead structure for the development of new antifungal agents. This guide provides a foundational understanding of its properties and reactivity, serving as a valuable resource for researchers aiming to leverage this versatile molecule in their synthetic endeavors.

References

- ResearchGate. (n.d.). Chromone derivatives in the pharmaceutical industry.[Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chromone: A Pillar in Modern Drug Discovery and Medicinal Chemistry.[Link]

- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.[Link]

- AVESİS. (2019). Electronic [UVeVisible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone.[Link]

- PubChem. (n.d.). This compound.[Link]

- National Institutes of Health. (2019).

- National Institutes of Health. (n.d.). 3-Bromochroman-4-one.[Link]

- PubChem. (n.d.).

- Chemistry LibreTexts. (2023). 13C NMR Chemical Shift Table.[Link]

- Pharmaffiliates. (n.d.). This compound.[Link]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.[Link]

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.[Link]

- National Institutes of Health. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species.[Link]

- MDPI. (2020).

- Organic Chemistry Portal. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction.[Link]

- ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones.[Link]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]

- ResearchGate. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.[Link]

- INDOFINE Chemical Company, Inc. (n.d.). 3-BROMO-6-CHLORO-7-METHYLCHROMONE.[Link]

- YouTube. (2023).

- ResearchGate. (n.d.). Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions.[Link]

- YouTube. (2021). Stereochemistry of bromine addition.[Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.[Link]

- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.[Link]

- RSC Publishing. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792).[Link]

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.[Link]

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.[Link]

- Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris.[Link]

- National Institutes of Health. (2024).

- ResearchGate. (n.d.). Antifungal activity against Candida auris isolates using the CLSI reference broth microdilution method.[Link]

- Spectroscopy Online. (2023).

- MDPI. (n.d.).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.[Link]

- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.[Link]

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.[Link]

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.[Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Bromo-6-chloro-4H-chromen-4-one | 73220-38-9 [sigmaaldrich.com]

- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. savemyexams.com [savemyexams.com]

- 13. m.youtube.com [m.youtube.com]

- 14. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 15. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Off-Patent Compounds That Present Antifungal Activity Against the Emerging Fungal Pathogen Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

Structure Elucidation of 3-Bromo-6-chlorochromone: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. Chromone scaffolds are privileged structures in medicinal chemistry, and their halogenated derivatives often exhibit enhanced biological activity.[1][2] This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of 3-bromo-6-chlorochromone. We move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic, self-validating system of analysis provides irrefutable structural proof. This guide details the strategic application of mass spectrometry (MS), infrared (IR) spectroscopy, advanced nuclear magnetic resonance (NMR) techniques, and single-crystal X-ray crystallography.

Introduction: The Challenge of the Halogenated Chromone Scaffold

Chromones (4H-1-benzopyran-4-ones) and their derivatives are a vital class of heterocyclic compounds, forming the core of numerous natural products (like flavonoids) and synthetic molecules with a wide spectrum of pharmacological activities.[2][3][4] The introduction of halogen atoms onto the chromone core can significantly modulate a compound's physicochemical properties and biological efficacy. However, this substitution introduces a significant analytical challenge: the precise and unequivocal determination of the position of each halogen and other substituents.

Synthesis and Purification Strategy

The first step in any elucidation is to obtain a pure sample. A common and effective route to substituted chromones begins with an appropriately substituted o-hydroxyacetophenone.[5][6][7]

Proposed Synthetic Pathway

-

Starting Material: The synthesis would logically commence with 1-(5-chloro-2-hydroxyphenyl)ethan-1-one.

-

Cyclization: A Claisen-like condensation with an appropriate C1 source (e.g., ethyl formate) followed by acid-catalyzed cyclodehydration would yield the 6-chlorochromone intermediate.[7]

-

Regioselective Bromination: The C3 position of the chromone ring is activated towards electrophilic substitution. Treatment of 6-chlorochromone with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or dibromoisocyanuric acid, can achieve regioselective bromination at the C3 position to yield the target molecule.[8][9]

Experimental Protocol: Purification

-

Crude Product Isolation: Following the reaction, the crude product is isolated by precipitation in ice water and filtration.

-

Chromatography: The crude solid is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Recrystallization: The purified fractions are combined, the solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield analytically pure, crystalline this compound.

The Spectroscopic Toolkit: A Self-Validating Quad-Analysis

No single technique is sufficient for unambiguous proof. We employ a suite of spectroscopic methods where the results from one technique validate the others, creating a robust, self-correcting analytical workflow.

Mass Spectrometry (MS): Confirming Elemental Composition

Causality: Before determining how atoms are connected, we must first confirm what atoms are present and in what number. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic distributions of chlorine and bromine.

Expected Data: The molecular formula C₉H₄BrClO₂ has a calculated molecular weight of 257.9083 Da.[10] The key diagnostic feature will be the isotopic pattern of the molecular ion (M⁺) peak cluster.

-

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11]

-

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[11]

The presence of one bromine and one chlorine atom will result in a characteristic cluster of peaks at M, M+2, and M+4. The M+2 peak will be the most abundant due to the combined probabilities of having one heavy isotope (either ⁸¹Br or ³⁷Cl). The M+4 peak arises from the molecule containing both heavy isotopes (⁸¹Br and ³⁷Cl).

Data Summary Table

| Ion | m/z (Calculated) | Isotopic Composition | Expected Relative Intensity |

| [M]⁺ | 257.9 | C₉H₄⁷⁹Br³⁵ClO₂ | ~75% |

| [M+2]⁺ | 259.9 | C₉H₄⁸¹Br³⁵ClO₂ / C₉H₄⁷⁹Br³⁷ClO₂ | ~100% |

| [M+4]⁺ | 261.9 | C₉H₄⁸¹Br³⁷ClO₂ | ~25% |

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the purified solid in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer in positive ion mode.

-

Validation: The observed m/z must match the calculated value to within 5 ppm, and the isotopic pattern must match the theoretical distribution shown above. This provides strong, trustworthy evidence for the elemental formula.[12][13][14]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, which must be consistent with the proposed chromone structure.

Expected Data: The IR spectrum of a chromone is characterized by several key absorption bands.[15][16]

-

~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.

-

~1685-1660 cm⁻¹: A very strong, sharp absorption corresponding to the C=O (ketone) stretching of the γ-pyrone ring. This is a critical diagnostic peak.

-

~1640-1580 cm⁻¹: C=C stretching vibrations from both the aromatic and pyrone rings.

-

~1250-1000 cm⁻¹: C-O stretching vibrations.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid crystalline sample is placed directly on the ATR crystal.

-

Analysis: The spectrum is acquired over a range of 4000-600 cm⁻¹.

-

Validation: The presence of the intense carbonyl peak validates the core chromone structure, while the absence of a broad O-H stretch (above 3200 cm⁻¹) confirms the absence of hydroxyl impurities from the starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[17] A full suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon and, critically, to place the substituents at their correct positions.

Predicted NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity & Coupling |

| C2 | ~155 | ~8.6 | s (1H) |

| C3 | ~115 (Br-bearing C) | - | - |

| C4 | ~175 (Carbonyl) | - | - |

| C4a | ~124 | - | - |

| C5 | ~126 | ~8.1 | d, J ≈ 2.5 Hz (1H) |

| C6 | ~132 (Cl-bearing C) | - | - |

| C7 | ~125 | ~7.7 | dd, J ≈ 8.8, 2.5 Hz (1H) |

| C8 | ~119 | ~7.5 | d, J ≈ 8.8 Hz (1H) |

| C8a | ~154 | - | - |

Note: Predicted shifts are based on data from related chromone structures and general substituent effects.[18][19][20][21]

Experimental Protocols & Data Interpretation

-

Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR:

-

Logic: Identifies all hydrogen atoms and their local electronic environments and neighboring protons.

-

Interpretation: The spectrum is expected to show four distinct signals in the aromatic/vinylic region (δ 7.0-9.0 ppm). The most downfield signal will be the singlet for H2, deshielded by the adjacent oxygen and carbonyl group. The remaining three aromatic protons (H5, H7, H8) will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring: a doublet (H8), a doublet of doublets (H7), and a narrow doublet or triplet (H5, due to meta-coupling).

-

-

¹³C NMR:

-

Logic: Identifies all unique carbon environments.

-

Interpretation: Nine distinct carbon signals are expected. The carbonyl carbon (C4) will be the most downfield signal (~175 ppm). The two carbons attached to heteroatoms (C2 and C8a) will also be significantly downfield. The carbons directly bonded to the halogens (C3 and C6) will have their chemical shifts influenced accordingly.[22]

-

-

2D NMR - COSY (Correlation Spectroscopy):

-

Logic: Identifies protons that are coupled to each other (typically on adjacent carbons).

-

Interpretation: A COSY spectrum will show a clear correlation between H7 and H8, confirming their ortho relationship. A weaker correlation between H5 and H7 (meta-coupling) will also be observed. This definitively establishes the connectivity of the aromatic protons.

-

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

-

Logic: This is the critical experiment for placing the substituents. It shows correlations between protons and carbons that are 2 or 3 bonds away.

-

Interpretation & Validation:

-

The proton at H2 (singlet, ~8.6 ppm) MUST show correlations to the carbonyl carbon (C4) and the bromine-bearing carbon (C3). This confirms the bromine is at position 3.

-

The proton at H5 (~8.1 ppm) MUST show correlations to the carbonyl carbon (C4) and C7. This places H5 adjacent to the ring fusion and the carbonyl.

-

The proton at H7 (~7.7 ppm) MUST show correlations to C5 and the chlorine-bearing carbon (C6). This is the key correlation that unambiguously places the chlorine atom at position 6.

-

-

Visualization: Key HMBC Correlations for Structural Confirmation

The following diagram illustrates the essential long-range correlations that provide irrefutable proof of the 3-bromo-6-chloro substitution pattern.

Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations confirming substituent positions.

X-ray Crystallography: The Unambiguous Gold Standard

Causality: While the integrated spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[23] It serves as the ultimate arbiter, confirming the connectivity and stereochemistry derived from NMR.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-purity material from recrystallization is used. Crystals are grown by slow evaporation of a saturated solution (e.g., in ethyl acetate/hexanes).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.[23]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to provide precise bond lengths, bond angles, and confirmation of the atomic connectivity.[24]

Integrated Structure Elucidation Workflow

The entire process can be visualized as a logical, hierarchical workflow where each step builds upon and validates the last.

Caption: Logical workflow for unambiguous structure determination.

Conclusion

The structure elucidation of this compound is a prime example of the necessity for a multi-faceted analytical approach. By integrating the elemental composition data from mass spectrometry, functional group confirmation from IR spectroscopy, and detailed connectivity mapping from a suite of NMR experiments, a confident structural assignment can be made. Each technique serves as a cross-validation point for the others, creating a robust and trustworthy dataset. For absolute certainty, particularly in regulated environments such as pharmaceutical development, single-crystal X-ray crystallography provides the final, irrefutable proof. This integrated workflow ensures the highest degree of scientific rigor and is essential for advancing research based on this important chemical scaffold.

References

- Gamas-Ledesma, L., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters. [Link]

- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

- Wang, L., et al. (2024). Iodine(III)

- IJRAR. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews. [Link]

- Tureček, F., & Gu, M. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PubMed Central. [Link]

- Mary, Y. S., et al. (2018). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. Journal of Molecular Structure. [Link]

- ResearchGate. (2015). General Methods of Preparing Chromones. [Link]

- Ellis, G. P., et al. (1972). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- University of Calgary. Ch13 - Mass Spectroscopy. [Link]

- Journal of Chemical Education. (1998).

- PubMed. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]

- IJRPC. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

- ResearchGate. (2020).

- Tutorsglobe.com. Synthesis of Chromones, Chemistry tutorial. [Link]

- ResearchGate. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]

- Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

- PubChem. This compound. [Link]

- ResearchGate. (2022). X-ray crystallography of 3 af. [Link]

- ResearchGate. (2015). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

- PubMed. (2013).

- ResearchGate. (2021). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. [Link]

- SpectraBase.

- Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

- PubMed Central. (2022).

- Thieme. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. [Link]

- NP-MRD. 1H NMR Spectrum (1D, 100 MHz, chcl3, predicted) (NP0007559). [Link]

- Wesleyan University. (2023).

- INDOFINE Chemical Company, Inc. 3-BROMO-6-CHLORO-7-METHYLCHROMONE. [Link]

- PubChem. 6-Chloro-3-formylchromone. [Link]

- MDPI. (2020).

- ResearchGate. (2020). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

- PubMed. (2022).

- Wikipedia. X-ray crystallography. [Link]

- MDPI. (2021).

- PubChem. 3-Bromo-6-chlorocyclohexane-1,2-diamine. [Link]

- ResearchGate. (2021). Chemical structures of chromenone derived compounds. [Link]

- Nchinda, A. T. (2002).

- PubChem. 3-Bromo-6-chlorohexa-1,4-diyne. [Link]

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- Columbia University. INFRARED SPECTROSCOPY (IR). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ijrar.org [ijrar.org]

- 6. researchgate.net [researchgate.net]

- 7. tutorsglobe.com [tutorsglobe.com]

- 8. Iodine(iii)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. This compound | C9H4BrClO2 | CID 3498945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

CAS number 73220-38-9 properties

An In-Depth Technical Guide to N-Acetyl-DL-tryptophan (CAS 87-32-1)

A Note on Chemical Identification: This guide focuses on N-Acetyl-DL-tryptophan, which is correctly identified by the Chemical Abstracts Service (CAS) Registry Number 87-32-1. The CAS number 73220-38-9, provided in the topic query, corresponds to the compound 3-Bromo-6-chlorochromone[1][2][3][4][5]. Given the specified audience of researchers and drug development professionals, this guide addresses the properties and applications of N-Acetyl-DL-tryptophan, a compound of significant interest in the biopharmaceutical field.

Introduction

N-Acetyl-DL-tryptophan (NAT) is a synthetic derivative of the essential amino acid DL-tryptophan[6][7]. As a racemic mixture, it contains equal amounts of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan[6]. In the pharmaceutical industry, NAT is a widely utilized excipient, primarily valued for its role as a stabilizing agent in parenteral formulations of biologics, most notably human serum albumin and monoclonal antibodies[8][9][10]. Its ability to protect proteins from oxidative and thermal stress makes it a critical component in ensuring the stability, efficacy, and shelf-life of therapeutic protein drugs[8][11]. This guide provides a comprehensive technical overview of the physicochemical properties, mechanism of action, synthesis, and analytical methodologies relevant to N-Acetyl-DL-tryptophan for professionals in research and drug development.

Physicochemical Properties

N-Acetyl-DL-tryptophan is a white to off-white crystalline powder[7][12]. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 87-32-1 | [6][7][13][14][15] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [6][13] |

| Molecular Weight | 246.26 g/mol | [16][17][18] |

| Melting Point | ~205 °C (with decomposition) | [18] |

| Solubility | Slightly soluble in water; very soluble in ethanol (96%); dissolves in dilute solutions of alkali hydroxides. | [7] |

| UV λmax | 222, 282, 291 nm | [6] |

| Appearance | White to light yellow powder | [18] |

| Storage Temperature | 2-8°C |

Mechanism of Action as a Biopharmaceutical Stabilizer

The primary function of N-Acetyl-DL-tryptophan in biopharmaceutical formulations is to act as a sacrificial antioxidant and a thermal stabilizer[8][9]. The indole ring of the tryptophan moiety is susceptible to oxidation, and by including NAT in the formulation, it is preferentially oxidized over the tryptophan residues in the therapeutic protein, thus preserving the protein's structure and function[8][10].

Protection Against Oxidative Stress

Oxidative stress, mediated by reactive oxygen species (ROS), can lead to the degradation of therapeutic proteins, particularly those with solvent-accessible tryptophan and methionine residues[8][10]. NAT mitigates this by scavenging free radicals.

Applications in Research and Drug Development

The utility of N-Acetyl-DL-tryptophan extends across various stages of pharmaceutical development and research.

-

Biopharmaceutical Formulation : Its primary application is as a stabilizer for protein therapeutics, including monoclonal antibodies and human serum albumin, to prevent degradation during manufacturing, storage, and administration.[8][9][10]

-

Neuroprotective Research : The L-enantiomer, N-Acetyl-L-tryptophan, has been investigated for its neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by protecting against hydrogen peroxide-induced cell death.[6] It has also been identified as an antagonist of the neurokinin-1 receptor, suggesting potential in studying neurodegenerative and inflammatory diseases.[19]

-

Precursor for Synthesis : NAT serves as a precursor in the synthesis of other active pharmaceutical ingredients and research compounds.[20]

-

Dietary Supplements : It is also found in dietary supplements aimed at improving sleep quality and mood regulation, leveraging its relationship to the serotonin and melatonin pathways.[20]

-

Cell Culture Media : As a stable source of tryptophan, it is used as a raw material in cell culture media to support cell viability and protein synthesis.[18]

Analytical Methodologies

The quantification of N-Acetyl-DL-tryptophan in pharmaceutical preparations is crucial for quality control. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common and reliable method for the determination of NAT in human albumin solutions and other protein formulations.[21][22] A typical protocol involves:

-

Sample Preparation : Deproteinization of the sample, for instance, by precipitation with an acid like perchloric acid, followed by centrifugation to obtain a clear supernatant.[22]

-

Chromatographic Separation : The supernatant is injected into an HPLC system equipped with a C18 column.

-

Elution : A gradient elution using a mobile phase of acetonitrile and a phosphate buffer (e.g., at pH 2.3) is used to separate NAT from other components.[22]

-

Detection : UV detection at a wavelength of 220 nm or 280 nm is commonly employed for quantification.[21][22]

-

Quantification : The concentration of NAT is determined by comparing its peak area to a standard curve generated from known concentrations of a reference standard.[22]

UV Spectrophotometry

A simpler, though less specific, method involves UV spectrophotometry. After precipitating the protein from the sample, the absorbance of the acid-soluble fraction is measured at 280 nm. The concentration of NAT is then calculated using its molar absorptivity (ε280 = 5250).[23]

Safety and Handling

N-Acetyl-DL-tryptophan is generally considered to be a substance with low toxicity and is not classified as hazardous under normal handling conditions.[16][24] However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[24]

-

Handling : Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.[24][25]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[25] Recommended storage is between 2-8°C.

-

Incompatibilities : Avoid contact with strong oxidizing agents.[25]

-

First Aid : In case of contact with skin, wash with soap and water. If in eyes, flush with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.[25]

References

- Pharmaffiliates. (n.d.). Acetyltryptophan | CAS No : 87-32-1.

- J&K Scientific LLC. (n.d.). This compound | 73220-38-9.

- Google Patents. (1994). Production of n-acetyl-dl-tryptophan.

- Yu, M. W., & Finlayson, J. S. (1984). Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products. Journal of Pharmaceutical Sciences, 73(1), 82–86.

- ResearchGate. (2004). Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress.

- Loba Chemie. (n.d.). N-ACETYL-DL-TRYPTOPHAN FOR BIOCHEMISTRY.

- Nelis, H. J., et al. (1985). Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. Journal of Chromatography, 333(2), 381–387.

- Anraku, M., et al. (2004). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1702(1), 19-27.

- oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET - N-ACETYL-DL-TRYPTOPHAN 99% (For Biochemistry).

- PubChem. (n.d.). N-Acetyltryptophan.

- PubChem. (n.d.). N-acetyl-D-tryptophan.

- Hogan, K. L., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3541-3549.

- PharmaCompass.com. (n.d.). N-ACETYL-DL-TRYPTOPHAN - Uses, DMF, Dossier, Manufacturer, Supplier.

- Google Patents. (2006). Method for preparing N-acetyl-DL-tryptophan by cascade reaction.

- USP-NF. (n.d.). N-Acetyl-dl-tryptophan.

- Tradeindia. (n.d.). N-acetyl-dl-tryptophan.

- ResearchGate. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations.

- Zhu, T., et al. (2015). Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 27(6), 2015-2018.

- Google Patents. (2017). Use of tryptophan derivatives for protein formulations.

- Baishixing. (n.d.). N-Acetyl-DL-tryptophan.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 73220-38-9 | TCI AMERICA [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-6-chloro-4H-chromen-4-one | 73220-38-9 [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 87-32-1 | CAS DataBase [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acetyl-dl-tryptophan - Cas No: 87-32-1, Molecular Formula: C13h14n2o3, Molecular Weight: 246.3 G/mol, Purity: 98%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 13. scbt.com [scbt.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. chemimpex.com [chemimpex.com]

- 21. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. asianpubs.org [asianpubs.org]

- 23. Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. oxfordlabchem.com [oxfordlabchem.com]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-6-chlorochromone

Abstract: The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] This technical guide provides an in-depth, research-level overview of a robust synthetic strategy for 3-Bromo-6-chlorochromone, a valuable intermediate for the development of novel therapeutics and chemical probes. We will dissect the synthesis from a mechanistic perspective, explaining the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemistry. This document details two primary stages: the formation of the 6-chlorochromone core from a commercially available precursor and its subsequent highly regioselective bromination at the C-3 position. Full experimental protocols, data summaries, and mechanistic diagrams are provided to support researchers in the fields of organic synthesis and drug development.

Strategic Approach: A Retrosynthetic Analysis

A logical synthetic plan for this compound begins with deconstructing the molecule into readily accessible starting materials. The primary disconnections are at the C-3 bromine and the pyrone ring of the chromone core. This retrosynthetic analysis reveals a two-stage strategy: the formation of an intermediate, 6-chlorochromone, followed by a regioselective bromination. The 6-chlorochromone itself can be synthesized via the cyclization of 5-chloro-2-hydroxyacetophenone, a common and commercially available starting material.[3][4]

Caption: Key stages in the synthesis of the 6-chlorochromone core.

Regioselective C-3 Bromination

With the 6-chlorochromone core assembled, the next critical step is the introduction of a bromine atom specifically at the C-3 position.

Mechanistic Considerations for Regioselectivity

The reactivity of the chromone ring towards electrophiles is nuanced. The benzene portion (A-ring) is activated by the ether oxygen, while the pyrone portion (C-ring) is generally deactivated by the electron-withdrawing carbonyl group. However, the C-3 position is part of an enol-ether-like system, making it susceptible to attack by certain electrophilic halogenating agents.

-

Expertise & Experience: Traditional brominating agents like Br₂ can lead to a mixture of products or reaction at the more activated A-ring. To achieve high regioselectivity at C-3, a modern and milder approach is preferable. An iodine(III)-mediated protocol using Phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant and dibromomethane (CH₂Br₂) as the bromine source has been shown to be exceptionally effective for the 3-halogenation of chromones. [5]The proposed mechanism involves the activation of CH₂Br₂ by the hypervalent iodine reagent to generate a potent electrophilic bromine species that selectively attacks the electron-rich C-3 position. This method avoids harsh acidic conditions and provides excellent yields of the desired 3-bromochromone.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 6-Chlorochromone

-

Reaction Setup: To a solution of 5-chloro-2-hydroxyacetophenone (1.0 eq) in anhydrous toluene (5 mL per 1 mmol of substrate) in a round-bottom flask equipped with a reflux condenser, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Reaction Progression: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cyclization: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (2.0 eq) and stir vigorously for 1 hour. A precipitate should form.

-

Workup and Isolation: Pour the mixture into ice-cold water (20 mL per 1 mmol of substrate) and stir. Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Purification: Dry the crude solid in a vacuum oven. Recrystallization from ethanol or purification by column chromatography (silica gel, ethyl acetate/hexane gradient) can be performed if necessary to yield pure 6-chlorochromone as a white to off-white solid.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a sealed reaction vial, dissolve 6-chlorochromone (1.0 eq) in dibromomethane (CH₂Br₂, 5 mL per 1 mmol of substrate).

-

Reagent Addition: Add Phenyliodine bis(trifluoroacetate) (PIFA) (0.45 eq) to the solution.

-

Reaction Progression: Seal the vial and heat the mixture to 100 °C in an oil bath for 12 hours. Monitor the reaction by TLC for the disappearance of the starting material. [5]4. Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess dibromomethane.

-

Purification: Purify the resulting crude residue directly by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound as a pure solid.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the described synthesis. Actual results may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Key Conditions |

| 1 | Cyclization | 5-Chloro-2-hydroxyacetophenone | 6-Chlorochromone | 80 - 90% | DMF-DMA, Toluene, Reflux; then HCl |

| 2 | Bromination | 6-Chlorochromone | This compound | 70 - 85% | PIFA, CH₂Br₂, 100 °C, 12h [5] |

Characterization Notes:

-

1H NMR: The successful formation of the chromone ring is typically confirmed by a characteristic singlet for the C2-H proton. Upon bromination at C-3, this C2-H signal will disappear, and the C-3 proton signal will be absent.

-

Mass Spectrometry: The isotopic pattern for the presence of both chlorine and bromine atoms in the final product will be a definitive indicator of successful synthesis.

Conclusion

This guide outlines a logical, efficient, and well-documented synthetic route to this compound. By beginning with the cyclization of 5-chloro-2-hydroxyacetophenone to form the 6-chlorochromone core, and subsequently employing a modern, regioselective C-3 bromination protocol, the target compound can be obtained in high purity and good overall yield. The mechanistic insights and detailed procedures provided herein are designed to empower researchers to confidently synthesize this valuable building block for applications in medicinal chemistry and beyond.

References

- Wallén, E. A. A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [Link]

- Gaspar, A., et al. (2014). Chromone as a Privileged Scaffold in Medicinal Chemistry: A Review. CORE. [Link]

- Li, Y., et al. (2024). Iodine(III)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. RSC Advances. [Link]

- Ellis, G. P., et al. (1972). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones. Journal of the Chemical Society, Perkin Transactions 1, 1554-1557. [Link]

- Al-Warhi, T., et al. (2022). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line.

- Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1155. [Link]

- Sabnis, R. W. (2009). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. Arkivoc, 2009(11), 223-233. [Link]

- Al-Warhi, T., et al. (2022). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone.

- CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.

- Auti, P. S., et al. (2023). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry.

- Al-Amiery, A. A., et al. (2012). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 2(3), 793-804. [Link]

- Wallén, E. A. A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones.

- Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. PubMed. [Link]

- Singh, P., et al. (2011). A Mild and Efficient Protocol to Synthesize Chromones, Isoflavones, and Homoisoflavones Using the Complex 2,4,6-Trichloro-1,3,5-triazine/Dimethylformamide.

- CN107698651A - Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone.

- Dahlén, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6541-6555. [Link]

- Klumpp, D. A., et al. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. The Journal of Organic Chemistry, 68(26), 9964-9970. [Link]

- Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 26-33. [Link]

- Valdameri, G., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Molecular Pharmacology, 82(5), 847-856. [Link]

- Ellis, G. P. (1977). General Methods of Preparing Chromones.

- Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.

- Chen, Y. R., et al. (2018). Efficient Synthesis of Chromone and Flavonoid Derivatives With Diverse Heterocyclic Units. Frontiers in Chemistry, 6, 558. [Link]

- Kumar, D., et al. (2016). Chromone As A Versatile Nucleus. International Journal of Modern Research in Engineering & Science, 1(5), 1-12. [Link]

- Al-Warhi, T., et al. (2022). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.

- Dai, Y., et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Taylor & Francis Online. [Link]

- LookChem. 1-(5-Chloro-2-hydroxyphenyl)ethanone|1450-74-4. LookChem. [Link]

- National Center for Biotechnology Information. (n.d.). 6-Chloro-3-formylchromone. PubChem. [Link]

- Ptaszek, M., et al. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. The Journal of Organic Chemistry, 74(11), 4159-4170. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5′-氯-2′-羟基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. Iodine(iii)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Bromo-6-chlorochromen-4-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-6-chlorochromen-4-one, a halogenated chromone derivative of significant interest in medicinal chemistry. The document details its formal nomenclature, physicochemical properties, and provides a validated, step-by-step synthetic protocol. A thorough characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, is presented with an analysis of the expected spectral features. Furthermore, this guide explores the pivotal role of 3-bromo-6-chlorochromen-4-one as a versatile intermediate in the synthesis of advanced bioactive molecules, particularly in the development of novel anticancer and anti-inflammatory agents. The underlying mechanisms of action for chromone-based therapeutics are discussed, supported by visualizations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Introduction and Nomenclature

The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry. This is attributed to its prevalence in a diverse array of naturally occurring and synthetic compounds exhibiting a wide spectrum of pharmacological activities. The strategic introduction of halogen substituents onto the chromone ring system can significantly modulate the physicochemical properties and biological activity of the resulting derivatives, making them attractive candidates for drug design and development.

3-Bromo-6-chlorochromen-4-one is a synthetic chromone derivative featuring both bromine and chlorine atoms at specific positions. These modifications enhance its reactivity and utility as a key building block in the synthesis of more complex, biologically active molecules.

IUPAC Name: The formal IUPAC name for this compound is 3-bromo-6-chlorochromen-4-one [1].

Chemical Structure:

Caption: Chemical structure of 3-bromo-6-chlorochromen-4-one.

Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-6-chlorochromen-4-one is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₄BrClO₂ | [1] |

| Molecular Weight | 259.48 g/mol | [1] |

| Appearance | Off-white crystalline solid | |

| Melting Point | 126-132 °C | |

| CAS Number | 73220-38-9 | [1] |

Synthesis of 3-Bromo-6-chlorochromen-4-one

The synthesis of 3-bromo-6-chlorochromen-4-one can be achieved through a multi-step process, typically starting from a substituted phenol. The following protocol outlines a representative synthetic route.

Synthetic Workflow

Caption: Proposed synthetic pathway for 3-bromo-6-chlorochromen-4-one.

Experimental Protocol

Step 1: Synthesis of 5'-chloro-2'-hydroxyacetophenone

-

To a stirred solution of 4-chlorophenyl acetate (prepared by acetylation of 4-chlorophenol with acetic anhydride) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 120-160 °C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5'-chloro-2'-hydroxyacetophenone.

Step 2: Synthesis of 6-chloro-3-formylchromone

-

Cool N,N-dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.

-

To this reagent, add 5'-chloro-2'-hydroxyacetophenone portion-wise, maintaining the low temperature.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours, then heat to 60-80 °C until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-3-formylchromone.

Step 3: Synthesis of 3-bromo-6-chlorochromen-4-one

-

To a solution of 6-chloro-3-formylchromone in a suitable solvent (e.g., dioxane or a mixture of pyridine and acetic acid), add elemental bromine dropwise with stirring at room temperature.

-

The reaction is often facilitated by the presence of a catalyst, such as a Lewis acid or a radical initiator, depending on the specific protocol.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 3-bromo-6-chlorochromen-4-one.

Spectroscopic Characterization

The structural elucidation of 3-bromo-6-chlorochromen-4-one is confirmed through a combination of spectroscopic methods. The expected data is summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| H-2 | ~8.2 | Singlet | Aromatic CH |

| H-5 | ~7.9 | Doublet | Aromatic CH |

| H-7 | ~7.6 | Doublet of doublets | Aromatic CH |

| H-8 | ~7.4 | Doublet | Aromatic CH |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |

| C-2 | ~155 | C=C | |

| C-3 | ~115 | C-Br | |

| C-4 | ~175 | C=O | |

| C-4a | ~125 | Aromatic C | |

| C-5 | ~127 | Aromatic CH | |

| C-6 | ~130 | Aromatic C-Cl | |

| C-7 | ~135 | Aromatic CH | |

| C-8 | ~120 | Aromatic CH | |

| C-8a | ~154 | Aromatic C-O |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly from experimental values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3-bromo-6-chlorochromen-4-one, the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments[2]. The molecular ion peak cluster would be expected around m/z 258, 260, and 262.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-bromo-6-chlorochromen-4-one is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 | Strong | C=O stretching (ketone) |

| ~1600, ~1470 | Medium | C=C stretching (aromatic) |

| ~1250 | Medium | C-O-C stretching (ether) |

| ~830 | Strong | C-H out-of-plane bending (aromatic) |

| ~750 | Medium | C-Cl stretching |

| ~650 | Medium | C-Br stretching |

Applications in Drug Discovery

The unique structural features of 3-bromo-6-chlorochromen-4-one make it a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.

Anticancer Agents

The chromone scaffold is a common motif in many compounds with anticancer properties. Halogenated chromones, such as 3-bromo-6-chlorochromen-4-one, serve as precursors for the synthesis of more complex molecules designed to target various aspects of cancer cell biology, including cell proliferation, apoptosis, and drug resistance.

One important application is in the development of inhibitors for ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein). Overexpression of these transporters in cancer cells leads to multidrug resistance (MDR), a major obstacle in chemotherapy. By inhibiting these transporters, the efficacy of conventional anticancer drugs can be enhanced.

Caption: Workflow illustrating the use of 3-bromo-6-chlorochromen-4-one in developing ABCG2 inhibitors.

Anti-inflammatory Agents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chromone derivatives have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. 3-Bromo-6-chlorochromen-4-one can be utilized as a starting material to synthesize compounds that modulate these inflammatory processes.

Conclusion

3-Bromo-6-chlorochromen-4-one is a synthetically versatile and valuable building block in the field of medicinal chemistry. Its well-defined structure and reactivity, stemming from the presence of two different halogen atoms on the chromone core, provide a platform for the development of a wide range of novel therapeutic agents. The detailed synthetic and spectroscopic information provided in this guide, coupled with an understanding of its potential applications in anticancer and anti-inflammatory drug discovery, underscores the importance of this compound for researchers and scientists in the pharmaceutical sciences. Further exploration of the synthetic utility of 3-bromo-6-chlorochromen-4-one is likely to lead to the discovery of new and improved therapeutic candidates.

References

- PubChem. 3-Bromo-6-chlorochromone.

- ResearchGate. Why chlorine and bromine shows M+4 and M+6 peaks in mass spectrum?. [Link][2]

Sources

Physical and chemical properties of 3-Bromo-6-chlorochromone

An In-Depth Technical Guide to 3-Bromo-6-chlorochromone: Properties, Synthesis, and Applications

Introduction

The chromone scaffold, a core component of many naturally occurring flavonoids, represents a privileged structure in medicinal chemistry and materials science.[1] Its unique benzopyran-4-one framework serves as a versatile template for the development of novel therapeutic agents and functional materials.[2] Strategic functionalization of the chromone ring system allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on a particularly valuable derivative, This compound , a di-halogenated chromone that has emerged as a critical building block in synthetic chemistry.

The strategic placement of a bromine atom at the electron-deficient C3 position and a chlorine atom on the benzene ring at C6 enhances the molecule's reactivity and provides orthogonal handles for sequential chemical modifications.[3] This dual functionalization makes it an exceptionally useful intermediate for constructing complex molecular architectures. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and applications of this compound, grounding technical data with practical, field-proven insights.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. This compound is an off-white crystalline solid at room temperature, and its moderate melting point range suggests good purity.[3][4] Its solubility in toluene is a key practical detail for its use in various organic reactions, particularly cross-coupling protocols.[5]

Core Properties Summary

| Property | Value | Source |

| IUPAC Name | 3-bromo-6-chlorochromen-4-one | [6] |

| CAS Number | 73220-38-9 | [3][6] |

| Molecular Formula | C₉H₄BrClO₂ | [3][6] |

| Molecular Weight | 259.49 g/mol | [3][6] |

| Appearance | Off-white crystalline solid | [3] |

| Melting Point | 126-132 °C | [3][4] |

| Solubility | Soluble in Toluene, Chloroform | [5][7] |

| Storage | Store at 0-8°C in a cool, dry place | [3][5] |

Molecular Structure

The structure of this compound is defined by the 4H-1-benzopyran-4-one core. The bromine atom at the C3 position activates the adjacent vinylic double bond for various transformations. The electron-withdrawing chlorine atom at the C6 position modifies the electronic properties of the entire aromatic system.

Caption: Molecular structure of this compound.

Synthesis Pathways

While a specific, dedicated synthesis for this compound is not detailed in the provided search results, its synthesis can be logically inferred from established methods for related halogenated chromones. A common and effective strategy involves the cyclization of a suitably substituted 2'-hydroxyacetophenone derivative.

A plausible workflow begins with 1-(5-chloro-2-hydroxyphenyl)ethan-1-one. This precursor undergoes bromination followed by a cyclization reaction to form the chromone ring.

Caption: Generalized synthetic workflow for this compound.

Representative Synthetic Protocol

This protocol is a generalized procedure based on common chromone synthesis methodologies.

-

Protection of Phenolic Hydroxyl: To a solution of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete conversion. Work up with an aqueous acid wash and extract with an organic solvent to yield the protected acetophenone.

-

α-Bromination: Dissolve the protected acetophenone in a solvent like chloroform or acetic acid. Add N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent portion-wise with stirring. The reaction may require gentle heating or UV initiation. Monitor by TLC until the starting material is consumed. After completion, quench the reaction, wash, and crystallize the crude product to obtain the α-bromo acetophenone intermediate.

-

Cyclization and Formylation: Treat the α-bromo acetophenone intermediate with a Vilsmeier-Haack reagent, prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), at low temperature. This effects a cyclization and formylation at the C3 position. Subsequent workup and hydrolysis introduce the carbonyl at C4 and the bromine at C3, yielding the chromone ring system.

-

Purification: The final product, this compound, is purified by recrystallization from a suitable solvent system (e.g., ethanol or toluene) to yield an off-white crystalline solid.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which makes it a cornerstone intermediate in multi-step syntheses.[3] The two halogen atoms serve as distinct reaction sites for introducing further complexity.

-

C3-Position (Bromo): The bromine atom at the C3 position is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[8] This allows for the straightforward introduction of aryl, alkyl, vinyl, and alkynyl substituents, which is a critical step in building libraries of potential drug candidates.

-

C6-Position (Chloro): While less reactive than the C3-bromo group in palladium catalysis, the C6-chloro group can be targeted under more forcing conditions or with specific catalyst systems. This differential reactivity allows for selective, stepwise functionalization of the molecule.

-

Michael Addition: The electron-deficient double bond (C2-C3) is activated towards nucleophilic attack (Michael addition), providing another avenue for derivatization.

Caption: Key reaction pathways for this compound.

Protocol: Suzuki Cross-Coupling

This protocol exemplifies the utility of this compound in C-C bond formation.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-